N-(1-benzylpiperidin-3-yl)-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide
Description
N-(1-benzylpiperidin-3-yl)-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and a carboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-23(20(25)19-12-18(21-22-19)16-9-10-16)17-8-5-11-24(14-17)13-15-6-3-2-4-7-15/h2-4,6-7,12,16-17H,5,8-11,13-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXRLYSEYAFXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C3=NNC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzylpiperidin-3-yl)-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. One common method involves the reductive amination of benzylpiperidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring.
Chemical Reactions Analysis
N-(1-benzylpiperidin-3-yl)-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperidine moieties, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, particularly in the study of receptor-ligand interactions and enzyme inhibition.
Medicine: Due to its structural features, it is being investigated for its potential as a therapeutic agent in the treatment of neurological disorders, cancer, and infectious diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyrazole rings are known to interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(1-benzylpiperidin-3-yl)-5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide can be compared with other piperidine and pyrazole derivatives:
Piperidine derivatives: Compounds like piperine and evodiamine also contain the piperidine ring and exhibit various biological activities, including anticancer and anti-inflammatory properties.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are known for their anti-inflammatory and anti-obesity effects, respectively
This compound stands out due to its unique combination of structural features, which may confer distinct pharmacological properties and potential therapeutic applications.
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